Piperidin-1-ium acetate hydrate

Description

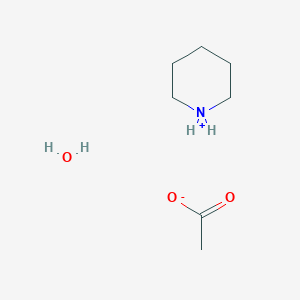

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17NO3 |

|---|---|

Molecular Weight |

163.21 g/mol |

IUPAC Name |

piperidin-1-ium;acetate;hydrate |

InChI |

InChI=1S/C5H11N.C2H4O2.H2O/c1-2-4-6-5-3-1;1-2(3)4;/h6H,1-5H2;1H3,(H,3,4);1H2 |

InChI Key |

VZSPEVVSCUBVMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[O-].C1CC[NH2+]CC1.O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Piperidin 1 Ium Acetate Hydrate and Its Derivatives

Direct Synthesis Approaches via Acid-Base Reactions and Crystallization

The most straightforward and common method for synthesizing piperidin-1-ium acetate (B1210297) is through a direct acid-base neutralization reaction between piperidine (B6355638) and acetic acid. alfa-chemistry.comrsc.org This reaction is typically carried out by combining stoichiometric amounts of the two reactants. The process is often exothermic, and cooling may be required to control the reaction temperature.

Following the neutralization, the isolation of piperidin-1-ium acetate is usually achieved through crystallization. rsc.org The choice of solvent for crystallization is crucial for obtaining a pure product. In some instances, the salt is crystallized from a solvent in which it is sparingly soluble at room temperature but readily soluble at elevated temperatures, such as dry toluene. rsc.org The resulting crystalline solid can then be collected by filtration.

The synthesis of piperidinium (B107235) salt ionic liquids can be categorized into direct synthesis and a two-step method. alfa-chemistry.com The direct synthesis involves a one-step acid-base neutralization or a quaternary ammonium (B1175870) reaction. alfa-chemistry.com While simple, this method is limited in the variety of ionic liquids that can be prepared. alfa-chemistry.com

Derivatization Pathways and Functional Group Transformations Involving Piperidinium Acetate

Piperidinium acetate and its derivatives are valuable intermediates and catalysts in a variety of organic reactions. These pathways include N-alkylation and quaternization, as well as leveraging the catalytic properties of the salt in condensation and heterocyclization reactions.

N-Alkylation and Quaternization Strategies

The nitrogen atom of the piperidinium cation can be further functionalized through N-alkylation and quaternization reactions. These reactions are fundamental in modifying the structure and properties of piperidine-based compounds for various applications, including the synthesis of pharmaceuticals and ionic liquids. umn.eduresearchgate.netontosight.ai

N-alkylation of piperidines can be achieved by reacting them with alkyl halides. researchgate.net To drive the reaction to completion and neutralize the acid formed, a base such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base) is often employed. researchgate.net The choice of solvent is also important, with anhydrous acetonitrile (B52724) and dimethylformamide (DMF) being common options. researchgate.net

Quaternization involves the alkylation of the tertiary nitrogen of a piperidine derivative to form a quaternary ammonium salt. researchgate.netnih.gov This can be accomplished using alkylating agents like iodomethane. nih.gov The quaternization of 1-methylpiperidine (B42303) with alkyl bromides in a polar solvent like acetone (B3395972) is a known method for preparing 1-alkyl-1-methylpiperidinium bromides. acs.org The resulting quaternary salts are often crystalline and can be isolated by filtration. acs.org

Table 1: Examples of N-Alkylation and Quaternization Reactions of Piperidine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| Piperidine | Alkyl bromide or iodide, Acetonitrile | N-Alkylpiperidinium salt | N-Alkylation | researchgate.net |

| 1-Methylpiperidine | Alkyl bromide, Acetone | 1-Alkyl-1-methylpiperidinium bromide | Quaternization | acs.org |

| Polystyrene with piperidine rings | Iodomethane | Polystyrene with N,N-dimethyl piperidinium cations | Quaternization | nih.gov |

| Polystyrene with piperidine rings | 1,5-Dibromopentane or 1,4-Dibromobutane | Polystyrene with N-spirocyclic quaternary ammonium cations | Cyclo-quaternization | nih.gov |

Catalytic Roles of Piperidinium Acetate in Organic Transformations

Piperidinium acetate is widely recognized as an effective basic catalyst for a variety of organic reactions, most notably the Knoevenagel condensation and various heterocyclization reactions. rsc.orgresearchgate.netchempedia.inforesearchgate.net

Knoevenagel Condensation:

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Piperidinium acetate is a classic catalyst for this transformation. rsc.orgresearchgate.netchempedia.info It facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon.

For instance, piperidinium acetate has been employed as a catalyst in the Knoevenagel condensation of various aldehydes with 1,3-dicarbonyl compounds under solvent-free conditions. rsc.orgrsc.org In some cases, the catalyst is prepared in situ by adding piperidine and acetic acid directly to the reaction mixture. rsc.org The reaction has been shown to be effective with a range of substrates, including long-chain aldehydes and various β-ketoesters and 1,3-diketones. rsc.org

Table 2: Catalytic Applications of Piperidinium Acetate in Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Product | Conditions | Reference(s) |

| Dodecanaldehyde | Methyl acetoacetate | Alkylidene derivative | 10 mol% catalyst, 0 °C, CH₂Cl₂ | rsc.org |

| Salicylaldehyde | L-menthyl diphenylphosphinylacetate | E-alkenylphosphine oxide | 30 mol% piperidine, 30 mol% acetic acid, Acetonitrile, 80 °C | researchgate.net |

| Various aldehydes | 1,3-dicarbonyl compounds | Long-chain alkylidenes | 10 mol% catalyst, Solvent-free | rsc.org |

Heterocyclization Reactions:

Piperidinium acetate also plays a crucial role as a catalyst in the synthesis of heterocyclic compounds. It is particularly useful in domino reactions that involve a Knoevenagel condensation followed by an intramolecular cyclization. chempedia.info One prominent example is the synthesis of dihydropyrans through a domino Knoevenagel/hetero-Diels-Alder reaction. chempedia.info In this process, an aldehyde or ketone reacts with a 1,3-dicarbonyl compound in the presence of piperidinium acetate to form a 1,3-oxabutadiene intermediate, which then undergoes an intramolecular hetero-Diels-Alder reaction to yield the dihydropyran. chempedia.info

Green Chemistry Principles and Sustainable Synthetic Protocols for Piperidinium Salts

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids, including piperidinium salts, to develop more environmentally benign and sustainable processes. unibo.it Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and improved atom economy.

The direct synthesis of piperidinium acetate via an acid-base reaction is inherently atom-economical. However, the use of volatile and potentially hazardous organic solvents for crystallization can be a drawback. Efforts are being made to replace these with more sustainable alternatives. Water is an ideal green solvent, and its use in the synthesis and purification of water-soluble piperidinium salts is a desirable goal.

Furthermore, alternative energy sources like microwave irradiation and ultrasonic radiation are being explored to shorten reaction times and improve energy efficiency in the synthesis of piperidinium salt ionic liquids. alfa-chemistry.comorganic-chemistry.org Solvent-free reaction conditions, as demonstrated in some Knoevenagel condensations catalyzed by piperidinium acetate, represent a significant step towards greener synthesis by eliminating the need for solvents altogether. rsc.orgrsc.org

The use of acetic acid as a counterion is also considered advantageous from a green chemistry perspective, as many pharmaceutical compounds are formulated as acetate salts, potentially eliminating the need for a separate counterion exchange step. unibo.it

Advanced Structural Characterization and Crystal Engineering of Piperidin 1 Ium Acetate Hydrate Systems

Single Crystal X-ray Diffraction Analysis of Hydrated and Anhydrous Forms

Although a complete, publicly available single-crystal X-ray diffraction study for Piperidin-1-ium acetate (B1210297) hydrate (B1144303) is not documented in the searched literature, analysis of closely related piperidinium (B107235) salts provides a robust model for its structural characteristics. Data from various piperidinium-based systems, including halides and sulfates, consistently inform the expected molecular geometry and packing arrangements. scispace.com

Determination of Molecular Conformation and Geometry (e.g., Piperidine (B6355638) Ring Puckering)

The Piperidin-1-ium cation, the protonated form of piperidine, invariably adopts a stable chair conformation in its crystalline state. This conformation is the most energetically favorable arrangement, minimizing steric and torsional strain. In this geometry, the hydrogen atoms attached to the carbon atoms are in either axial or equatorial positions. The protonated amine group ([NH2]+) also occupies a specific position, which influences the hydrogen bonding potential of the cation.

While specific puckering parameters for the acetate hydrate salt are not available, data from analogous structures allow for a general description. The puckering of the six-membered ring can be quantified using Cremer-Pople parameters. For piperidinium rings in various crystalline environments, these parameters define the extent of deviation from a perfect planar or chair form.

Table 1: Representative Crystallographic Data for a Piperidinium Cation System (Note: This data is representative of a typical piperidinium salt and is used here as a model in the absence of specific data for Piperidin-1-ium acetate hydrate.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.512 |

| b (Å) | 10.325 |

| c (Å) | 12.871 |

| β (°) | 101.54 |

| Z | 4 |

Supramolecular Architectures and Intermolecular Interaction Networks

The solid-state structure of this compound is not merely a collection of individual ions but a complex supramolecular assembly. This architecture is dictated by a hierarchy of intermolecular forces, with hydrogen bonding being the most dominant.

Comprehensive Analysis of Hydrogen Bonding (N-H⋯O, O-H⋯O, C-H⋯O)

The primary organizing force in the crystal lattice is the extensive network of hydrogen bonds. These interactions link the cations, anions, and water molecules into a stable three-dimensional structure.

N-H⋯O Bonds: These are the strongest and most directional interactions, forming between the two acidic protons of the piperidinium [NH2]+ group and the oxygen atoms of the acetate (C=O and C-O⁻) or the oxygen of the water molecules.

O-H⋯O Bonds: Water molecules are key participants, acting as both donors and acceptors. They form strong hydrogen bonds between their hydroxyl groups and the carboxylate oxygens of the acetate anion. Water can also form bridges, linking two different anions or an anion and a cation.

Table 2: Representative Hydrogen Bond Geometries in Hydrated Piperidinium Salts (Note: The following table provides typical ranges for hydrogen bond parameters observed in related structures, as specific data for this compound is unavailable.)

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | 0.91 - 0.95 | 1.75 - 1.90 | 2.65 - 2.85 | 160 - 175 |

| O-H···O (Water-Acetate) | 0.85 - 0.90 | 1.80 - 2.00 | 2.70 - 2.90 | 165 - 178 |

| C-H···O | 0.95 - 1.00 | 2.30 - 2.60 | 3.20 - 3.50 | 140 - 160 |

Investigation of Non-Covalent Interactions: π-π Stacking and C-H⋯π Interactions

Interactions such as π-π stacking and C-H⋯π are fundamentally dependent on the presence of aromatic π-systems. The Piperidin-1-ium cation is an aliphatic, saturated heterocyclic ring, and the acetate anion is also aliphatic. Consequently, neither of the constituent ions in this compound contains an aromatic ring. Therefore, π-π stacking and C-H⋯π interactions are not present in the crystal structure of this specific compound. These types of interactions are, however, observed in the crystal structures of piperidinium salts that feature aromatic counter-ions or have aromatic substituents on the piperidine ring itself.

Role of Water Molecules in Crystal Packing, Stability, and Three-Dimensional Framework Formation

Water molecules are not passive components in the crystal structure of this compound; they are integral to its formation and stability. Their ability to engage in multiple, directional hydrogen bonds allows them to act as "molecular glue," connecting the ionic components into a robust, extended network.

The water molecules effectively shield the electrostatic repulsion between like charges and bridge the cationic piperidinium and anionic acetate entities. This bridging often leads to the formation of layered structures or complex three-dimensional frameworks. The removal of this water of hydration would lead to a collapse of the existing crystalline lattice and a rearrangement into a different, anhydrous crystal form with a distinct packing arrangement and stability profile.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the forces that govern crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties, which helps in understanding the nature and extent of intermolecular contacts.

The key outputs of a Hirshfeld analysis include:

d_norm surfaces: These surfaces are mapped with a normalized contact distance, which highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms.

2D Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts in the crystal. They plot the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot provide a quantitative summary of the different types of intermolecular interactions. For instance, sharp spikes are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker contacts like van der Waals forces.

In the context of piperidinium salts, Hirshfeld surface analysis has been effectively used to elucidate the role of various interactions, such as N-H···O and C-H···O hydrogen bonds, as well as weaker C-H···π and halogen···π interactions, in dictating the supramolecular architecture. nih.gov For a hypothetical analysis of this compound, one would expect to observe significant contributions from hydrogen bonding between the piperidinium cation's N-H groups, the acetate anion's oxygen atoms, and the water molecule(s) of hydration.

Hypothetical Quantitative Contributions to Crystal Packing in this compound

Without experimental data, a precise data table cannot be constructed. However, based on the analysis of similar piperidinium carboxylate structures, a hypothetical breakdown of intermolecular contacts for this compound could be anticipated as follows. This table is for illustrative purposes only and is not based on published data.

| Intermolecular Contact | Hypothetical Contribution (%) |

| O···H/H···O | 40 - 50 |

| H···H | 35 - 45 |

| C···H/H···C | 5 - 10 |

| N···H/H···N | 1 - 5 |

| O···O | < 1 |

| C···C | < 1 |

Note: The dominant interactions would likely be O···H contacts, indicative of the strong N-H···O and O-H···O hydrogen bonds involving the cation, anion, and water molecule.

Polymorphism and Pseudopolymorphism in Piperidinium Acetate Hydrates and Analogues

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms, known as polymorphs, have the same chemical composition but differ in the arrangement of their molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability.

Pseudopolymorphism is a related phenomenon where different crystal forms arise due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. In the case of This compound , the presence of water in the crystal structure makes it a pseudopolymorph. Different hydrates (e.g., monohydrate, dihydrate) would be considered different pseudopolymorphs.

The study of polymorphism and pseudopolymorphism is crucial in materials science and pharmaceuticals, as the specific crystalline form of a compound can significantly impact its properties and performance. For piperidinium salts, variations in crystal packing, often driven by different hydrogen bonding networks, can lead to the formation of polymorphs or pseudopolymorphs. nih.gov

A comprehensive search of crystallographic databases did not reveal any studies detailing different polymorphic or pseudopolymorphic forms of this compound. The identification and characterization of such forms would typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman, IR).

Hypothetical Polymorphic/Pseudopolymorphic Data for Piperidinium Acetate Systems

Should different forms of Piperidin-1-ium acetate be discovered, a data table comparing their properties would be essential for characterization. The following is an illustrative example of what such a table might contain.

| Form | Crystal System | Space Group | Key Hydrogen Bonds | Melting Point (°C) |

| Form I (Anhydrous) | Monoclinic | P2₁/c | N-H···O | Data Not Available |

| Form A (Monohydrate) | Orthorhombic | Pbca | N-H···O, O-H···O | Data Not Available |

| Form B (Dihydrate) | Triclinic | P-1 | N-H···O, O-H···O | Data Not Available |

Note: This table is purely hypothetical and serves to illustrate how data on different polymorphs and pseudopolymorphs of Piperidin-1-ium acetate would be presented if such forms were identified and characterized.

Spectroscopic Probing and Vibrational Analysis of Piperidin 1 Ium Acetate Hydrate

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Manifestations

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. In the case of Piperidin-1-ium acetate (B1210297) hydrate (B1144303), these methods are instrumental in identifying the characteristic vibrations of the piperidinium (B107235) cation, the acetate anion, and the water molecule of hydration, as well as elucidating the nature of the hydrogen bonding interactions between these species.

The vibrational spectrum of Piperidin-1-ium acetate hydrate is a composite of the individual modes of the piperidinium cation, the acetate anion, and the water of hydration. The piperidinium cation (C₅H₁₁NH₂⁺) exhibits characteristic N-H stretching and bending vibrations, which are particularly sensitive to hydrogen bonding. The presence of strong hydrogen bonds between the N-H groups of the cation and the oxygen atoms of the acetate anion and the water molecule would be expected to cause a significant red-shift (lowering of frequency) and broadening of the N-H stretching bands, typically observed in the 3200-2800 cm⁻¹ region.

The acetate anion (CH₃COO⁻) possesses characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the coordination environment of the acetate ion. In the solid state, these bands are typically found around 1550-1610 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric). The presence of water of hydration introduces O-H stretching and bending modes. The O-H stretching bands, expected in the 3500-3000 cm⁻¹ region, would also be broadened and shifted due to hydrogen bonding with the acetate anion and the piperidinium cation.

A hypothetical table of the principal vibrational modes for this compound is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H stretch (water) | 3500 - 3000 | Broad band, indicative of hydrogen bonding |

| N-H stretch (piperidinium) | 3200 - 2800 | Broad band, indicative of hydrogen bonding |

| C-H stretch (aliphatic) | 3000 - 2850 | Stretching vibrations of CH₂ groups in the piperidinium ring |

| C=O stretch (asymmetric, acetate) | 1610 - 1550 | Asymmetric stretching of the carboxylate group |

| N-H bend (piperidinium) | 1600 - 1500 | Bending vibration of the N-H group |

| C=O stretch (symmetric, acetate) | 1450 - 1400 | Symmetric stretching of the carboxylate group |

| C-H bend (aliphatic) | 1470 - 1430 | Bending vibrations of CH₂ groups |

| C-N stretch (piperidinium) | 1250 - 1020 | Stretching of the carbon-nitrogen bonds in the ring |

| C-C stretch (acetate) | 950 - 850 | Stretching of the carbon-carbon single bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. Neither the piperidinium cation nor the acetate anion contains extensive chromophores that typically give rise to strong electronic absorptions in this region. The piperidinium cation is a saturated heterocyclic amine, and the acetate anion has only a carboxylate group.

Any observed absorption would likely be due to n → σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms, which typically occur at wavelengths below 200 nm, in the far-UV region. Therefore, a conventional UV-Vis spectrum of a dilute solution of this compound would likely show a transparent profile above 200 nm. The onset of absorption, or the "cut-off" wavelength, would be the primary piece of information obtained from a UV-Vis spectrum.

A hypothetical data table for the UV-Vis absorption characteristics is presented below.

| Parameter | Expected Value | Interpretation |

| λmax (nm) | < 200 | No significant chromophores for absorption in the 200-800 nm range |

| Molar Absorptivity (ε) | Low | Indicates weak absorption intensity |

| UV Cut-off (nm) | ~200 | Wavelength below which the compound starts to absorb significantly |

Advanced Spectroscopic Techniques for Solid-State Characterization

While solution-state NMR provides valuable information, the solid-state structure of this compound, with its intricate network of hydrogen bonds, is best probed by advanced solid-state techniques.

Solid-State NMR (ssNMR): Solid-state NMR spectroscopy can provide detailed information about the structure and dynamics of the compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information about the local environment of each atom in the solid lattice. This can help to confirm the connectivity and identify the number of crystallographically independent molecules in the unit cell.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the piperidinium and acetate ions. Crucially, it would also reveal the exact geometry of the hydrogen bonding network, including the positions of the hydrogen atoms and the water molecule, providing a complete and unambiguous structural characterization. Powder X-ray diffraction (PXRD) could be used to assess the phase purity of a bulk sample.

These advanced techniques, particularly single-crystal X-ray diffraction, are indispensable for a complete and accurate understanding of the solid-state structure of this compound, which is governed by the interplay of ionic and hydrogen bonding interactions.

Computational Chemistry and Theoretical Investigations of Piperidin 1 Ium Acetate Hydrate Systems

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. For piperidin-1-ium acetate (B1210297) hydrate (B1144303), DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), are employed to determine the most stable three-dimensional arrangement of the piperidinium (B107235) cation, the acetate anion, and the associated water molecule(s) nih.gov. These calculations optimize the geometry by finding the minimum energy conformation, revealing crucial information about bond lengths, bond angles, and dihedral angles of the ionic pair and its hydration shell.

Theoretical studies on related piperidine (B6355638) compounds have demonstrated the reliability of DFT in predicting heats of formation and evaluating thermal stability through the design of isodesmic reactions nih.gov. The optimized geometry serves as the fundamental starting point for all further computational analyses, including the examination of the electronic structure, which dictates the compound's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. ontosight.ai The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical quantum chemical descriptor. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. nih.gov For piperidin-1-ium acetate hydrate, the HOMO is typically localized on the acetate anion, specifically on the oxygen atoms, while the LUMO is centered on the piperidinium cation. The calculated HOMO and LUMO energies are indicative of the charge transfer that occurs within the molecule. nih.gov

Table 1: Representative FMO Properties for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates high kinetic stability and low overall chemical reactivity. |

Note: These are illustrative values typical for stable organic salts. Actual values depend on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution across a molecule and predict its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions.

For this compound, the MEP map would clearly delineate the centers of positive and negative charge.

Negative Regions (Red/Yellow): These areas, corresponding to high electron density and negative electrostatic potential, are susceptible to electrophilic attack. They are predominantly located around the highly electronegative oxygen atoms of the carboxylate group on the acetate anion.

Positive Regions (Blue): These regions of positive electrostatic potential indicate an absence of electrons and are prone to nucleophilic attack. They are found around the acidic hydrogen atom on the positively charged nitrogen of the piperidinium cation (N-H) and, to a lesser extent, the hydrogen atoms of the hydrating water molecule. researchgate.net

The MEP map thus provides a clear, intuitive guide to the intermolecular interactions, particularly the strong electrostatic and hydrogen-bonding interactions between the piperidinium cation, the acetate anion, and the water molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a system into localized, one-center (lone pair) and two-center (bond) elements that align with the chemist's Lewis structure picture. researchgate.net This method is exceptionally useful for quantitatively describing the stabilizing charge-transfer interactions between molecules.

In the this compound system, NBO analysis reveals the significant delocalization interactions (hyperconjugation) between the filled (donor) orbitals and the empty (acceptor) orbitals of the interacting ions. The primary interactions are:

Donation from the lone pair orbitals (LP) of the oxygen atoms on the acetate anion.

Acceptance into the antibonding orbitals (σ*) associated with the N-H and C-H bonds of the piperidinium cation.

The stability conferred by these interactions can be quantified using second-order perturbation theory. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating a stronger interaction and greater stabilization of the entire complex. nih.gov These interactions are fundamental to understanding the stability of the ionic pair and the role of hydrogen bonding with the water molecule.

Table 2: Representative NBO Second-Order Perturbation Analysis for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Oacetate) | σ* (N-Hpiperidinium) | 25.5 | Strong Hydrogen Bond / Charge Transfer |

| LP (Oacetate) | σ* (C-Hpiperidinium) | 3.1 | Weak Hydrogen Bond / Charge Transfer |

| LP (Owater) | σ* (N-Hpiperidinium) | 18.2 | Hydrogen Bond |

| LP (Oacetate) | σ* (O-Hwater) | 20.7 | Hydrogen Bond |

Note: These values are illustrative, representing typical strong intermolecular interactions found in hydrated ionic systems.

Quantum Chemical Descriptors and Global Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a suite of global reactivity descriptors can be calculated. These indices provide a quantitative measure of the chemical reactivity and stability of the molecular system as a whole. researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Potential (μ) : The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from a system.

Global Hardness (η) : Measures the resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. rsc.org

Global Softness (S) : The reciprocal of hardness (S = 1/2η), it describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η). nih.gov

Table 3: Representative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value | Unit |

| Ionization Potential (I) | -EHOMO | 6.8 | eV |

| Electron Affinity (A) | -ELUMO | -1.5 | eV |

| Electronegativity (χ) | (I+A)/2 | 2.65 | eV |

| Chemical Potential (μ) | -(I+A)/2 | -2.65 | eV |

| Global Hardness (η) | (I-A)/2 | 4.15 | eV |

| Global Softness (S) | 1/(2η) | 0.12 | eV-1 |

| Electrophilicity Index (ω) | μ²/(2η) | 0.85 | eV |

Note: Values are calculated from the representative FMO data in Table 1.

Computational Simulation of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry offers the ability to simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, the simulation of the infrared (IR) spectrum is particularly insightful.

Using the optimized geometry from DFT calculations, a vibrational frequency analysis can be performed. This calculation predicts the frequencies and intensities of the fundamental vibrational modes of the molecule. diva-portal.org The resulting simulated spectrum can be compared directly with an experimental Fourier-transform infrared (FT-IR) spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. researchgate.net This correlative approach allows for the confident assignment of specific absorption bands to the vibrations of specific functional groups, such as the N-H stretch of the piperidinium ion, the C=O stretch of the acetate, and the O-H stretches of the water molecule.

Table 4: Illustrative Comparison of Calculated and Experimental IR Frequencies

| Vibrational Mode | Typical Experimental Range (cm-1) | Illustrative Scaled Calculated Frequency (cm-1) |

| O-H Stretch (Water) | 3400-3200 | 3350 |

| N-H Stretch (Piperidinium) | 3250-3100 | 3180 |

| C-H Stretch (Aliphatic) | 2950-2850 | 2910 |

| C=O Stretch (Acetate) | 1600-1550 | 1575 |

| C-N Stretch | 1250-1020 | 1185 |

Thermodynamics of Formation and Energetic Stability of Hydrated Species

The stability of the this compound complex is governed by its thermodynamics of formation. Computational methods can be used to calculate key thermodynamic quantities, such as the heat of formation (ΔHf) and the binding energy of the ionic and hydrated cluster.

The binding energy (BE) of the complex can be determined by subtracting the energies of the individual, isolated species (piperidinium cation, acetate anion, and water molecule) from the total energy of the optimized hydrated complex:

BE = E(complex) - [E(piperidinium+) + E(acetate-) + E(water)]

Mechanistic Studies and Reaction Dynamics Involving Piperidin 1 Ium Acetate

Investigations into Piperidinium (B107235) Acetate (B1210297) as a Brønsted Acidic/Basic Catalyst in Organic Transformations

Piperidin-1-ium acetate is recognized for its dual functionality as a Brønsted acidic and Brønsted basic catalyst, a characteristic that makes it highly effective in a variety of organic transformations. This dual nature allows it to participate in multiple steps of a reaction sequence, often leading to enhanced reaction rates and yields.

One of the most prominent applications of piperidinium acetate is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. In this reaction, the acetate anion acts as a Brønsted base, deprotonating the active methylene (B1212753) compound to form a reactive enolate. Concurrently, the piperidinium cation can act as a Brønsted acid, activating the carbonyl group of the aldehyde or ketone, thereby facilitating nucleophilic attack by the enolate. This cooperative catalysis is a key feature of its effectiveness.

Research has demonstrated the utility of piperidinium acetate in cascade reactions, where multiple transformations occur in a single pot. For instance, it has been successfully employed in a Knoevenagel and O-Michael cascade reaction to synthesize 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones in moderate to good yields. researchgate.netresearchgate.netsioc-journal.cn The catalyst's ability to promote both the initial condensation and the subsequent intramolecular cyclization highlights its versatility. In some cases, the addition of excess acetic acid has been shown to markedly improve the yield of the desired product, underscoring the importance of the protonated piperidine (B6355638) species in the catalytic cycle. researchgate.net

The catalytic activity of piperidinium acetate has been compared with other catalysts in solvent-free Knoevenagel reactions. While pyrrolidinium-based ionic liquids showed slightly better catalytic behavior in some instances, piperidinium acetate still provided good yields, demonstrating its competence as a solid catalyst. researchgate.net

Table 1: Selected Organic Transformations Catalyzed by Piperidin-1-ium Acetate

| Reaction Type | Reactants | Product Type | Catalyst Role | Reference |

| Knoevenagel Condensation | Aldehydes/Ketones and Active Methylene Compounds | α,β-unsaturated compounds | Brønsted Acid/Base | researchgate.net |

| Cascade Knoevenagel/O-Michael Reaction | o-hydroxyphenyl-β-diketones and Aldehydes | 2,3-disubstituted chroman-4-ones | Brønsted Acid/Base | researchgate.netresearchgate.netsioc-journal.cn |

| Cascade Knoevenagel/O-Michael Reaction | o-hydroxyphenyl-β-diketones and Aldehydes | 2,2-disubstituted benzofuran-3-ones | Brønsted Acid/Base | researchgate.netresearchgate.netsioc-journal.cn |

Characterization of Reaction Intermediates and Transition States in Piperidinium-Catalyzed Processes

Understanding the mechanism of a catalyzed reaction requires the identification and characterization of transient species such as reaction intermediates and transition states. In the context of piperidinium-catalyzed reactions, a combination of experimental and computational methods has been employed to shed light on these fleeting structures.

For the piperidine-catalyzed Knoevenagel condensation, theoretical calculations have been instrumental in elucidating the reaction pathway. nih.gov These studies suggest the formation of an iminium ion as a key intermediate. This species is generated from the condensation of piperidine with the aldehyde reactant. The iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate. nih.gov

The enolate, another crucial intermediate, is formed by the deprotonation of the active methylene compound by the basic component of the catalyst, the acetate ion. The subsequent reaction between the iminium ion and the enolate leads to an addition intermediate. nih.gov The final step involves the elimination of the piperidine catalyst to afford the α,β-unsaturated product. nih.gov

Computational studies, such as those employing density functional theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. These calculations can help in identifying the structures of transition states and determining the energy barriers for different reaction steps. For instance, in the piperidine-catalyzed Knoevenagel condensation, theoretical calculations have suggested that the formation of the iminium ion has the highest energy barrier, indicating that this is the rate-determining step of the reaction. nih.gov It has also been proposed that the decomposition of the carbinolamine intermediate, which precedes the iminium ion, may occur without a classical transition state. nih.gov

While direct experimental observation of these transient species is challenging due to their short lifetimes, the correlation between theoretically predicted and experimentally observed reaction kinetics provides strong evidence for the proposed mechanistic pathways. nih.gov

Table 2: Key Intermediates in Piperidinium-Catalyzed Knoevenagel Condensation

| Intermediate | Formation | Role in Reaction | Reference |

| Iminium Ion | Condensation of piperidine with aldehyde | Electrophilic activation of the carbonyl compound | nih.gov |

| Enolate | Deprotonation of active methylene compound by acetate | Nucleophilic attack on the iminium ion | nih.gov |

Solvent Effects and Reaction Environment Influence on Reaction Pathways

In the context of the Knoevenagel condensation, the polarity of the solvent can play a crucial role. Protic solvents like methanol (B129727) and ethanol (B145695) can participate in the catalytic cycle, for example, by stabilizing charged intermediates through hydrogen bonding. nih.gov Theoretical studies on piperidine-catalyzed Knoevenagel condensation in methanol have highlighted the active role of the solvent in the carbinolamine formation step. nih.gov

The effect of different solvents on the yield of Knoevenagel condensation products has been experimentally investigated. In one study, acetonitrile (B52724) was found to be a superior solvent compared to other conventional organic solvents, leading to higher yields and purity of the product. This suggests that the specific interactions between the solvent and the reacting species can significantly alter the reaction pathway.

Furthermore, solvent-free conditions have also been explored for Knoevenagel condensations using piperidinium acetate as a catalyst. tue.nl These conditions are often favored from an environmental and economic perspective. In such cases, the catalyst itself can act as the reaction medium. The ability to perform these reactions in the absence of a solvent demonstrates the robustness of piperidinium acetate as a catalyst. tue.nl

The temperature and concentration of reactants and catalyst are other important parameters of the reaction environment that can influence the reaction outcome. Optimization of these conditions is often necessary to achieve the desired product in high yield and purity.

Exploration of Piperidin 1 Ium Acetate Hydrate in Advanced Materials Research

Role in Supramolecular Gels and Liquid Crystalline Phases

Supramolecular gels are soft materials formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The ability of Piperidin-1-ium acetate (B1210297) hydrate (B1144303) to participate in hydrogen bonding, owing to the piperidinium (B107235) cation and the carboxylate group of the acetate anion, suggests its potential as a component in the formation of such ordered, soft-matter systems.

However, specific research demonstrating the role of Piperidin-1-ium acetate hydrate as a primary gelator or a component in liquid crystalline phases has not yet been documented in peer-reviewed journals. Future research may explore its gelation capabilities in various solvents and its potential to form thermotropic or lyotropic liquid crystalline phases, possibly in combination with other organic molecules.

Integration into Hybrid Organic-Inorganic Materials and Coordination Polymers

Hybrid organic-inorganic materials and coordination polymers are classes of compounds that combine organic and inorganic components at the molecular level, leading to materials with tunable properties and functionalities. The piperidinium cation in this compound can act as a counterion or a structure-directing agent in the formation of these complex architectures.

Emerging Research Frontiers and Future Perspectives

Rational Design of Piperidinium-based Supramolecular Assemblies for Specific Functionalities

The rational design of supramolecular assemblies involves the deliberate construction of large, ordered structures from smaller molecular components through non-covalent interactions. In the context of piperidinium (B107235) salts, researchers are leveraging interactions like hydrogen bonds to build complex architectures with tailored properties. The piperidinium cation is a valuable component in this field due to its ability to act as a hydrogen-bond donor.

A key strategy in the crystal engineering of these materials is the use of charge-assisted hydrogen bonds. uky.edu The positively charged nitrogen atom in the piperidinium ring can form strong hydrogen bonds of the types (+)N-H···O(-) and (+)N-H···O with suitable anions. uky.eduuky.edu These interactions are fundamental in directing the self-assembly process. For instance, in the structure of piperidinium sulfamethazinate, the piperidinium cations and sulfamethazinate anions are connected by N—H+⋯O and N—H+⋯N interactions, which guide the formation of interconnected supramolecular sheets. nih.gov

Table 1: Supramolecular Design Principles for Piperidinium Assemblies

| Interaction Type | Description | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| Charge-Assisted Hydrogen Bonds ((+)N-H···O(-) / (+)N-H···N) | Strong, directional interactions between the positively charged piperidinium cation and an anion. | Formation of primary structural motifs like ion pairs and chains. | uky.eduuky.edunih.gov |

| Self-Assembly of Anions | Anions organizing into specific patterns, such as the amine–sulfa C(8) motif observed in sulfamethazinate. | Creation of extended anionic networks that form a template for the overall structure. | nih.gov |

| Cooperative Bonding | Multiple weaker interactions (e.g., C-H···O, C-H···π) working together with stronger hydrogen bonds. | Propagation of primary motifs into higher-order structures like 2D sheets and 3D networks. | researchgate.net |

Advanced Computational Approaches for Predictive Modeling of Novel Piperidinium Systems

Alongside experimental work, advanced computational methods are becoming indispensable for predicting the structure and behavior of new piperidinium-based systems before they are synthesized. mdpi.com These in-silico techniques provide deep insights into molecular-level interactions, dynamics, and properties, accelerating the design and discovery of novel materials. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are widely used to study the nanoscale organization and dynamic properties of piperidinium-based ionic liquids. acs.orgnih.gov For example, polarizable MD simulations have been used to probe the structure of piperidinium-based ionic liquids, with results showing excellent agreement with experimental X-ray scattering data. acs.orgnih.gov These simulations can reveal how factors like the length of alkyl chains on the cation influence the alignment of ions and the formation of microdomains within the liquid. acs.orgnih.gov

Density Functional Theory (DFT) is another powerful tool employed for geometry optimization and calculating the interaction energies between ion pairs. nih.gov Studies have used DFT to investigate piperidinium-based amino acid ionic liquids, revealing that the hydrogen bonds are predominantly electrostatic and that different anion choices lead to significant variations in interaction strength and dynamics. nih.gov Such computational studies are crucial for understanding the fundamental properties that govern the performance of these materials in applications like electrolytes. researchgate.net

Table 2: Computational Methods in Piperidinium Research

| Computational Method | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the bulk structure, nanoscale organization, and dynamics of piperidinium ionic liquids. | Reveals long-range structural correlations, ion alignment, and the formation of polar/apolar domains. | acs.orgnih.gov |

| Density Functional Theory (DFT) | Geometry optimization of ion pairs, calculation of interaction energies, and analysis of hydrogen bonds. | Quantifies the strength of cation-anion interactions and identifies the most stable structures. | nih.gov |

| Atoms-in-Molecule (AIM) Theory | Topological analysis of electron density to characterize chemical bonds. | Characterizes the nature of hydrogen bonds (e.g., electrostatic vs. covalent character). | nih.gov |

Development of Novel Synthetic Routes for Complex Piperidinium Architectures

The synthesis of functionalized piperidinium compounds is evolving rapidly, with a focus on developing more efficient, scalable, and versatile methods to create complex molecular architectures. Traditional multi-step syntheses are often laborious and inefficient, prompting researchers to explore novel catalytic and one-pot strategies. rsc.org

One significant advancement is the use of photocatalytic hydroamination. Researchers have developed a one-pot, two-step process to synthesize piperidinium-functionalized cyclooctene (B146475) monomers by directly reacting cyclooctadiene with piperidine (B6355638). rsc.org This method is highly atom-economical and allows for the multi-gram synthesis of monomers that are crucial precursors for materials like anion exchange membranes. rsc.orgresearchgate.net

Other innovative approaches include the use of transition metal catalysis. A Palladium-catalyzed annulation strategy has been shown to be effective for producing a range of functionalized piperidine products from a common precursor. nih.gov Furthermore, catalyst control has enabled the highly site-selective C-H functionalization of the piperidine ring. nih.gov By choosing the appropriate rhodium catalyst and protecting groups on the nitrogen atom, researchers can direct functionalization to the C2, C3, or C4 positions of the ring, allowing for the precise synthesis of positional analogues of important compounds. nih.gov

Table 3: Novel Synthetic Routes for Piperidinium Architectures

| Synthetic Method | Key Features | Example Application/Product | Reference |

|---|---|---|---|

| Photocatalytic Hydroamination | One-pot, two-step process; 100% atom-economical; redox-neutral. | Synthesis of piperidinium-functionalized cyclooctene monomers for polymers. | rsc.org |

| Pd-Catalyzed Annulation | Uses a readily available cyclic carbamate (B1207046) precursor; provides access to richly functionalized piperidines. | General synthesis of diverse functionalized piperidine heterocycles. | nih.gov |

| Catalyst-Controlled C-H Functionalization | Site-selective (C2, C3, or C4) functionalization controlled by choice of Rhodium catalyst and protecting group. | Synthesis of specific positional analogues of pharmacologically relevant molecules. | nih.gov |

| SN2 Quaternization | A direct method involving the reaction of an amine (e.g., 1-methylpiperidine) with an alkyl halide. | Synthesis of 1-alkyl-1-methylpiperidinium precursors for herbicidal ionic liquids. | acs.org |

Interdisciplinary Applications in Advanced Chemical Sciences and Materials Design

The unique properties of piperidinium compounds are being harnessed in a variety of interdisciplinary fields, most notably in materials science for energy and agricultural science. The ability to tune the structure of the piperidinium cation and its corresponding anion allows for the development of materials with highly specialized functions.

A prominent application is in the development of alkaline anion exchange membranes (AAEMs) for use in fuel cells. researchgate.net Researchers have synthesized piperidinium-functionalized polyethylene, creating an aromatic-free AAEM. rsc.org The absence of aromatic groups is advantageous as it improves stability against oxidative degradation in a fuel cell environment. These polyethylene-based materials, functionalized with piperidinium cations, exhibit promising chemical stability, mechanical integrity, and high hydroxide (B78521) conductivity, making them essential for the advancement of clean energy technologies. rsc.orgresearchgate.net

In a completely different field, piperidinium-based ionic liquids are being designed for agricultural applications. Scientists have synthesized a series of herbicidal ionic liquids (HILs) where a surface-active 1-alkyl-1-methylpiperidinium cation is paired with a commercial herbicidal anion. acs.org This approach combines the herbicidal activity of the anion with the surfactant properties of the cation, potentially improving the efficacy and delivery of the active ingredient for weed control. acs.org These examples highlight the versatility of the piperidinium structure in creating functional materials that address challenges across different scientific disciplines.

Table 4: Interdisciplinary Applications of Piperidinium Architectures

| Application Area | Specific Function of Piperidinium Compound | Significance | Reference |

|---|---|---|---|

| Energy (Fuel Cells) | Serves as the cationic functional group in polyethylene-based Alkaline Anion Exchange Membranes (AAEMs). | Provides high hydroxide conductivity and enhanced chemical stability, leading to better-performing fuel cells. | rsc.orgresearchgate.net |

| Agricultural Science | Acts as a surface-active cation in Herbicidal Ionic Liquids (HILs). | Improves the surface properties and potentially the effectiveness of commercial herbicides. | acs.org |

Compound Index

Q & A

Q. What are the key physicochemical properties of Piperidin-1-ium acetate hydrate, and how do they influence experimental design?

this compound (CAS 4540-33-4) is a white crystalline solid with a density of 0.9366 g/cm³, melting point of 106°C, and boiling point of 96–98°C under reduced pressure (9 Torr) . Its hygroscopic nature requires storage in anhydrous conditions to prevent hydration state changes. Researchers should prioritize techniques like thermogravimetric analysis (TGA) to quantify hydrate stability and Karl Fischer titration for water content determination. These properties are critical for solvent selection in synthesis and crystallization experiments.

Q. How can researchers verify the purity and identity of this compound during synthesis?

- Spectroscopic methods : Use -NMR to confirm proton environments in the piperidinium ring and acetate counterion.

- Chromatography : HPLC with UV detection (e.g., at 210 nm) to assess purity, especially if residual solvents (e.g., acetic acid) are present .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (CHNO, MW 145.2 g/mol) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve atomic positions and hydrogen-bonding networks .

Q. What experimental protocols are recommended for crystallizing this compound?

- Solvent selection : Use polar aprotic solvents (e.g., acetone or acetonitrile) to enhance solubility and slow evaporation rates.

- Temperature control : Gradual cooling from 50°C to 4°C to promote nucleation.

- Hydrate stability : Monitor humidity during crystallization using controlled-environment chambers to avoid polymorphic transitions .

Advanced Research Questions

Q. How do hydrate morphology and distribution impact the physical properties of this compound in composite materials?

Hydrate distribution in matrices (e.g., silica gels or polymers) affects conductivity and mechanical stability. Patchy hydrate saturation creates heterogeneous domains, altering thermal and electrical conductivity. For example, conductivity increases with smaller hydrate-saturated patches due to enhanced percolation pathways . Use micro-CT imaging or impedance spectroscopy to map hydrate distribution and correlate with bulk properties.

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Refinement validation : Cross-validate SHELXL-refined structures with independent software (e.g., OLEX2) to check for overfitting .

- Twinned crystals : Apply TWINLAW in SHELXL to deconvolute overlapping reflections in cases of non-merohedral twinning .

- Hydrogen bonding : Compare experimental bond lengths/angles with DFT-optimized models to identify discrepancies caused by dynamic disorder .

Q. How can computational modeling predict the hydration behavior of Piperidin-1-ium acetate under varying thermodynamic conditions?

- Molecular dynamics (MD) : Simulate water adsorption/desorption isotherms using force fields like GAFF2 to predict hydrate stability at different humidity levels.

- DFT calculations : Optimize hydrate cluster geometries (e.g., mono- vs. trihydrate) and calculate lattice energies to identify thermodynamically favored forms .

- Phase diagrams : Construct temperature-composition diagrams using DSC data to guide experimental crystallization conditions.

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

Follow ICH guidelines for detailed reporting:

- Synthesis : Specify stoichiometry, reaction time, and purification steps (e.g., recrystallization solvents).

- Characterization : Include raw data (e.g., NMR spectra, XRD patterns) in supplementary materials, formatted as CIF files for crystallographic data .

- Statistical analysis : Report uncertainties (e.g., ±0.01 Å for bond lengths in XRD) and use tools like WinGX for error propagation .

What frameworks help formulate hypothesis-driven research questions for studying this compound?

Apply the PICOT framework :

- Population : Hydrate-containing systems (e.g., catalysts, ionic liquids).

- Intervention : Variable hydration states or counterion substitutions.

- Comparison : Anhydrous vs. hydrated forms.

- Outcome : Changes in conductivity, solubility, or catalytic activity.

- Time : Stability over 6–12 months under accelerated aging conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.